molecular formula C8H4BrN3 B1376963 4-Bromo-1H-benzimidazole-6-carbonitrile CAS No. 1360921-11-4

4-Bromo-1H-benzimidazole-6-carbonitrile

Cat. No. B1376963
CAS RN: 1360921-11-4
M. Wt: 222.04 g/mol
InChI Key: MNRCWAVJRZLRRE-UHFFFAOYSA-N
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Description

4-Bromo-1H-benzimidazole-6-carbonitrile is a unique heterocyclic compound. It has a molecular weight of 222.04 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-benzimidazole-6-carbonitrile is represented by the InChI code: 1S/C8H4BrN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H, (H,11,12) . This indicates that the compound contains 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

4-Bromo-1H-benzimidazole-6-carbonitrile is a solid compound . It is stored at room temperature in a sealed, dry environment .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis of benzimidazole compounds, including "4-Bromo-1H-benzimidazole-6-carbonitrile," has been a part of broader investigations into biologically active compounds. These studies have detailed the synthesis of various benzimidazole derivatives and their structural elucidation using X-ray single crystal diffractometry. The focus has been on understanding the molecular and crystal structures, which are essential for their potential antitumor applications (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Bioactive Molecule Development

  • Antitumor Agents : Research into novel benzimidazole-pyrimidine conjugates has shown these compounds to have potent antitumor properties. The evaluation of synthesized compounds against various cell lines has revealed their effectiveness, which could be attributed to their ability to interact with DNA and possibly inhibit relevant biological pathways involved in cancer cell proliferation (Abdel-Mohsen, Ragab, Ramla, & El Diwani, 2010).

Sensing Applications

  • Fluorescent Probes for DNA Detection : Novel aminated benzimidazo[1,2-a]quinolines, derivatives of "4-Bromo-1H-benzimidazole-6-carbonitrile," have been synthesized and proposed as potential fluorescent probes for DNA detection. Their synthesis under microwave heating and subsequent spectroscopic characterization suggest these compounds could serve as selective DNA-targeted probes due to their enhanced fluorescence emission intensity upon binding to ct-DNA (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Chemosenors for Cations

  • Chemosensors for Metal Ions : Research into benzimidazole derivatives has included their potential use as chemosensors for detecting various metal cations. Through synthesis, crystal structure analysis, and spectroscopic studies, certain derivatives have been identified as showing significant changes in fluorescence intensity upon interaction with specific cations, suggesting their application in selective metal ion sensing (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

7-bromo-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRCWAVJRZLRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-benzimidazole-6-carbonitrile

CAS RN

1360921-11-4
Record name 4-Bromo-1H-benzimidazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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